molecular formula C22H16BrN3O3S2 B11528749 N-[(E)-(4-bromophenyl)methylidene]-2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-amine

N-[(E)-(4-bromophenyl)methylidene]-2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-amine

Cat. No.: B11528749
M. Wt: 514.4 g/mol
InChI Key: KIJVZTSMNHEBNC-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-(2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE is a complex organic compound that features a combination of aromatic rings, a bromine atom, a methoxy group, a nitro group, and a benzothiazole moiety

Properties

Molecular Formula

C22H16BrN3O3S2

Molecular Weight

514.4 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]methanimine

InChI

InChI=1S/C22H16BrN3O3S2/c1-29-20-9-4-15(10-19(20)26(27)28)13-30-22-25-18-8-7-17(11-21(18)31-22)24-12-14-2-5-16(23)6-3-14/h2-12H,13H2,1H3

InChI Key

KIJVZTSMNHEBNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-(2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Methoxy and Nitro Groups: The 4-methoxy-3-nitrobenzyl chloride can be synthesized by nitration of anisole followed by chloromethylation.

    Coupling Reaction: The benzothiazole derivative is then coupled with the 4-methoxy-3-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate.

    Formation of the Imine: The final step involves the condensation of the intermediate with 4-bromobenzaldehyde under basic conditions to form the imine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, such as substituted amines or thiols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the design of probes for studying biological systems.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-(2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-BROMOPHENYL)-N-(2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE: can be compared to other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of (E)-1-(4-BROMOPHENYL)-N-(2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)METHANIMINE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both electron-donating and electron-withdrawing groups provides unique electronic properties that can be exploited in various fields.

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